4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
The compound “4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide” is a chemical with the molecular formula C21H15FN4O2S . It has an average mass of 406.433 Da and a monoisotopic mass of 406.089966 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For this compound, the molecular formula is C21H15FN4O2S, and it has an average mass of 406.433 Da and a monoisotopic mass of 406.089966 Da .Scientific Research Applications
Metal-Free Synthesis of Biologically Important Compounds
A study by Zheng et al. (2014) showcased the use of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This metal-free approach facilitates the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, characterized by short reaction times and high yields, indicating its potential for efficient and eco-friendly chemical synthesis (Zheng et al., 2014).
Antimicrobial and Antitumor Activities
Desai et al. (2013) highlighted the synthesis of new 5-arylidene derivatives bearing a fluorine atom, which showed significant antimicrobial activity against both bacterial and fungal strains. This research underscores the importance of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).
Tubulin Polymerization and Anticancer Agents
Another noteworthy application is in the development of anticancer agents. Zhang et al. (2007) introduced a series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines that demonstrated potent anticancer activity by promoting tubulin polymerization. This unique mechanism of tubulin inhibition and the ability to overcome multidrug resistance highlight the compound's potential in cancer therapy (Zhang et al., 2007).
Alzheimer's Disease Research
In Alzheimer's disease research, Kepe et al. (2006) utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in patients. This study provided valuable insights into the neurochemical changes in Alzheimer's disease, offering a foundation for developing targeted treatments (Kepe et al., 2006).
Future Directions
properties
IUPAC Name |
4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-12-4-5-14(20-24-18-17(26-20)3-2-10-22-18)11-16(12)23-19(25)13-6-8-15(21)9-7-13/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSZSPUSTKCWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide |
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